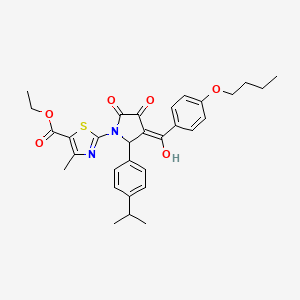![molecular formula C24H18BrClN2O2S2 B12015857 3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 380340-08-9](/img/structure/B12015857.png)
3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophényl)-2-{[2-(4-chlorophényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one est un composé organique complexe qui appartient à la classe des composés hétérocycliques. Il présente une structure unique qui combine un groupe bromophényle, un groupe chlorophényle et un noyau tétrahydrobenzothiéno-pyrimidinone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(4-bromophényl)-2-{[2-(4-chlorophényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one implique généralement plusieurs étapes :
Formation du noyau tétrahydrobenzothiéno-pyrimidinone : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction des groupes bromophényle et chlorophényle : Ces groupes sont introduits par des réactions de substitution, souvent en utilisant des agents bromants et chlorants.
Addition du groupe sulfanyl : Le groupe sulfanyl est ajouté par une réaction de thiolation, généralement en utilisant des agents thiolant.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, des températures de réaction optimisées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Les réactions de substitution électrophile peuvent utiliser des réactifs tels que des agents nitrants ou halogénants.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés alcooliques.
Substitution : Différents composés aromatiques substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est étudié pour ses propriétés structurales uniques et son potentiel en tant que brique élémentaire pour des molécules plus complexes.
Biologie
Biologiquement, il peut être étudié pour ses interactions potentielles avec les macromolécules biologiques, telles que les protéines ou les acides nucléiques.
Médecine
En chimie médicinale, ce composé pourrait être étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires ou anticancéreuses.
Industrie
Industriellement, il peut trouver des applications dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
Industrially, it may find applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de 3-(4-bromophényl)-2-{[2-(4-chlorophényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one n’est pas entièrement compris. On pense qu’il interagit avec des cibles moléculaires spécifiques, impliquant potentiellement des voies liées à ses composants structuraux. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes et les voies exacts impliqués.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-bromophényl)-5-(4-hydroxyphényl)isoxazole : Ce composé partage le groupe bromophényle et a été étudié pour ses propriétés polyvalentes.
(±)-2-{[4-(4-bromophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phényl-1-éthanol : Ce composé présente un groupe sulfanyl similaire et a diverses applications biologiques.
Unicité
L’unicité de 3-(4-bromophényl)-2-{[2-(4-chlorophényl)-2-oxoéthyl]sulfanyl}-5,6,7,8-tétrahydro1benzothiéno[2,3-d]pyrimidin-4(3H)-one réside dans sa combinaison d’éléments structuraux, qui peuvent conférer des propriétés chimiques et biologiques uniques que l’on ne retrouve pas dans d’autres composés similaires.
Propriétés
Numéro CAS |
380340-08-9 |
|---|---|
Formule moléculaire |
C24H18BrClN2O2S2 |
Poids moléculaire |
545.9 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H18BrClN2O2S2/c25-15-7-11-17(12-8-15)28-23(30)21-18-3-1-2-4-20(18)32-22(21)27-24(28)31-13-19(29)14-5-9-16(26)10-6-14/h5-12H,1-4,13H2 |
Clé InChI |
MYRCQSBFUXINPI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015778.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12015794.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015801.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015816.png)
![[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12015824.png)
![N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015835.png)

![(5E)-5-(2H-chromen-3-ylmethylene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015840.png)
![6-Amino-4-(2,4-dichlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12015842.png)
![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12015846.png)
![4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide](/img/structure/B12015856.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015860.png)
![N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12015867.png)
